molecular formula C15H15NO4S B2809342 4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid CAS No. 451484-11-0

4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid

Cat. No.: B2809342
CAS No.: 451484-11-0
M. Wt: 305.35
InChI Key: GUNONIQPSZDDRR-UHFFFAOYSA-N
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Description

“4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid” is a chemical compound with the molecular formula C14H13NO4S . It has an average mass of 291.322 Da and a monoisotopic mass of 291.056519 Da . It is also known by other names such as “4-(4-methylbenzenesulfonamido)benzoic acid” and "4-(4-Methylphenylsulfonamido)benzoic acid" .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid group attached to a sulfonyl amino group, which is further connected to a 4-methylphenyl group . This structure contributes to its unique chemical properties.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 291.328 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data may be available in specialized chemical databases or literature.

Scientific Research Applications

Receptor Antagonist Applications

4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid and its analogs have been identified as functional PGE2 antagonists selective for the EP1 receptor subtype. These compounds have optimized antagonist activity, with some exhibiting in vivo antagonist activity. This research highlights the potential therapeutic applications of these derivatives in modulating prostaglandin E2 effects, which could have implications for treating inflammation and other conditions where PGE2 plays a crucial role (Naganawa et al., 2006).

Synthesis and Characterization

A study on the synthesis of sulfonamide and sulfonate carboxylic acid derivatives under green conditions has been reported. This research introduces an eco-friendly method for the synthesis of these derivatives using water and sodium carbonate as HCl scavengers, producing high yields and purity. The study emphasizes the significance of developing new derivatives with potential biological applications, providing a foundation for future drug development and synthesis of environmentally benign methodologies (Almarhoon et al., 2019).

Biological Activity and Potential Applications

Research into the creation of new amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride has led to the synthesis of compounds with potential biological relevance. This study explored the interaction of sulfonyl chloride with amino acid methyl esters, leading to amino acid sulfonamide derivatives of isocoumarin. These derivatives could have implications in medicinal chemistry, showcasing the versatility of 4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid and its analogs in generating compounds with potential therapeutic uses (Riabchenko et al., 2020).

Properties

IUPAC Name

4-[[(4-methylphenyl)sulfonylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11-2-8-14(9-3-11)21(19,20)16-10-12-4-6-13(7-5-12)15(17)18/h2-9,16H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNONIQPSZDDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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